3-Butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of similar compounds was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.1±0.1 g/cm3, boiling point of 286.5±13.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and a flash point of 127.1±19.8 °C .Scientific Research Applications
Synthesis and Bioactivity
Quinazolin-4-one derivatives have been synthesized and investigated for various biological activities. Notable compounds in this category include 2-methyl-3-aminosubstituted-3H-quinazolin-4-ones and their derivatives, which exhibited significant anti-inflammatory activity (Kumar & Rajput, 2009). Another study synthesized 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, revealing potent analgesic and anti-inflammatory activities (Dewangan et al., 2016).
Antimicrobial Properties
Several studies have synthesized quinazolin-4-one derivatives and evaluated their antimicrobial properties. For instance, some newly synthesized 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2- styrylquinazoline-4(3H)-ones demonstrated increased antibacterial activity compared to antifungal activities (Gupta et al., 2008). A series of novel 1,3,4-oxadiazole derivatives and their potential biological activity were also explored, showing promising results (Havaldar & Sharma, 2013).
Antitumor Activity
Some studies have focused on the synthesis of quinazolin-4-one derivatives for antitumor activity. Notably, novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and showed potent antitumor activity towards a panel of 11 cell lines in vitro (Maftei et al., 2013).
H1-Antihistaminic Agents
Quinazolin-4-one derivatives have been synthesized for potential use as H1-antihistaminic agents. A study synthesized a series of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones and evaluated their in vivo H(1)-antihistaminic activity, identifying a compound with significant protective effect against histamine-induced bronchospasm (Alagarsamy et al., 2008).
Antibacterial and Antifungal Activities
Quinazolin-4-one derivatives have also been synthesized for their antibacterial and antifungal activities. For example, a study synthesized several 6-substituted-3-[(5-mercepto-1,3,4-oxadiazol-2-yl)methyl]-2-substituted quinazolin-4(3H)-one or 6-substituted-3-[4-(5-mercepto-1,3,4-oxadiazol-2-yl)phenyl]-2-substituedquinazolin-4(3H)-one 2(a-l) and 6-substituted-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-substitutedquinazolin-4(3H)-one or 6-substi-tuted-3-[4-(5-phenyl-1,3,4-oxadiazol-2-yl) phenyl]-2-substitutedquinazolin-4(3H)-one 3(a-l) and evaluated their activity (Desai & Desai, 2005).
Safety and Hazards
The safety and hazards of “3-Butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one” are not well-documented. It is not intended for human or veterinary use.
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Properties
IUPAC Name |
3-butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-2-3-10-23-18(24)13-7-4-5-8-14(13)20-19(23)27-12-16-21-17(22-25-16)15-9-6-11-26-15/h4-9,11H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBPLSIZLGYXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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